3-(3,4-Dichlorophenyl)piperidine
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Overview
Description
3-(3,4-Dichlorophenyl)piperidine is a chemical compound with the molecular formula C11H13Cl2N and a molecular weight of 230.13 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a dichlorophenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)piperidine typically involves the reaction of 3,4-dichlorobenzaldehyde with piperidine under specific conditions. One common method includes the following steps :
Condensation Reaction: 3,4-dichlorobenzaldehyde is reacted with piperidine in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Reduction Reaction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yield and purity. This can involve the use of more efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives like alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3,4-Dichlorophenyl)piperidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
3,4-Dichlorobenzaldehyde: A precursor in the synthesis of 3-(3,4-Dichlorophenyl)piperidine.
Piperine: An alkaloid with a piperidine ring, found in black pepper.
Uniqueness
This compound is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H13Cl2N |
---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)piperidine |
InChI |
InChI=1S/C11H13Cl2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 |
InChI Key |
ICQSKAQXLPIUOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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